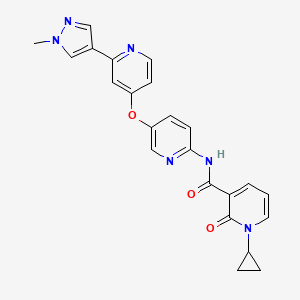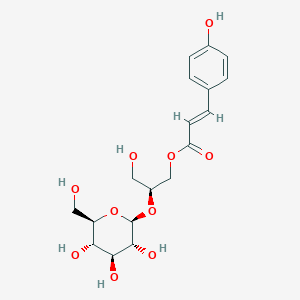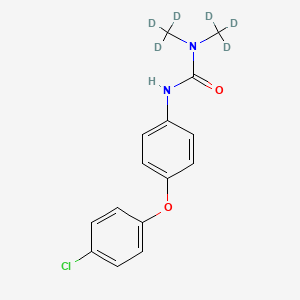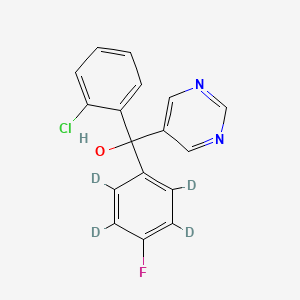
Nuarimol-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nuarimol-d4 is a deuterium-labeled version of Nuarimol, a fungicide used to control fungal diseases in crops. The incorporation of deuterium atoms into the molecular structure of Nuarimol enhances its stability and allows for more precise tracking in scientific studies. This compound is primarily used in research settings to study the pharmacokinetics and metabolic profiles of Nuarimol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nuarimol-d4 involves the incorporation of deuterium atoms into the Nuarimol molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of deuterated solvents such as deuterated chloroform or deuterated methanol, and the reactions are carried out under controlled temperatures and pressures to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and reagents, and the reactions are carried out in large reactors under controlled conditions. The final product is purified using techniques such as chromatography to ensure high purity and deuterium incorporation.
Análisis De Reacciones Químicas
Types of Reactions
Nuarimol-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions where one or more atoms in the molecule are replaced with different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxides, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Nuarimol-d4 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Nuarimol in biological systems.
Metabolic Studies: Investigating the metabolic pathways and intermediates of Nuarimol.
Environmental Studies: Tracking the fate and transport of Nuarimol in the environment.
Analytical Chemistry: Serving as an internal standard in mass spectrometry and other analytical techniques.
Mecanismo De Acción
Nuarimol-d4 exerts its effects by inhibiting the biosynthesis of sterols in fungal cells. This inhibition disrupts the cell membrane structure and function, leading to the death of the fungal cells. The molecular targets of this compound include enzymes involved in the sterol biosynthesis pathway, such as lanosterol 14α-demethylase.
Comparación Con Compuestos Similares
Nuarimol-d4 is similar to other deuterium-labeled compounds used in research. Some similar compounds include:
Fenarimol-d4: Another deuterium-labeled fungicide used in similar research applications.
Tebuconazole-d4: A deuterium-labeled triazole fungicide used for studying pharmacokinetics and metabolism.
Uniqueness
The uniqueness of this compound lies in its specific application for studying the pharmacokinetics and metabolic profiles of Nuarimol. The incorporation of deuterium atoms provides enhanced stability and allows for precise tracking in various research studies.
Propiedades
Fórmula molecular |
C17H12ClFN2O |
|---|---|
Peso molecular |
318.8 g/mol |
Nombre IUPAC |
(2-chlorophenyl)-pyrimidin-5-yl-(2,3,5,6-tetradeuterio-4-fluorophenyl)methanol |
InChI |
InChI=1S/C17H12ClFN2O/c18-16-4-2-1-3-15(16)17(22,13-9-20-11-21-10-13)12-5-7-14(19)8-6-12/h1-11,22H/i5D,6D,7D,8D |
Clave InChI |
SAPGTCDSBGMXCD-KDWZCNHSSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C(C2=CC=CC=C2Cl)(C3=CN=CN=C3)O)[2H])[2H])F)[2H] |
SMILES canónico |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)F)(C3=CN=CN=C3)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



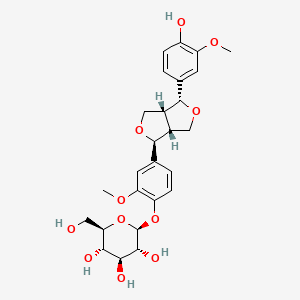
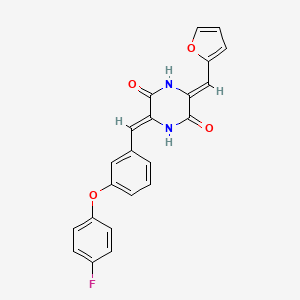

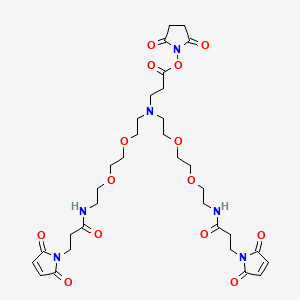
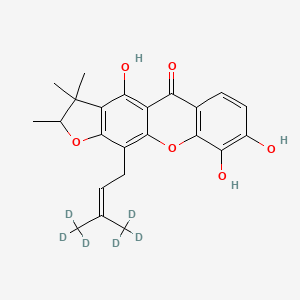
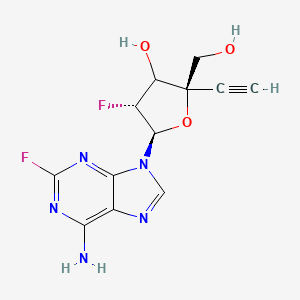
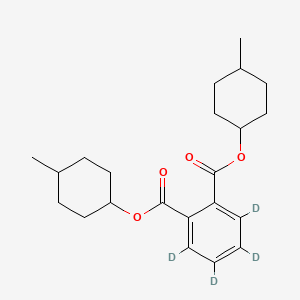
![[(1R,2R,13S,14S)-5,9,19-trihydroxy-13-methoxy-11,17-dimethyl-7,15,21-trioxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate](/img/structure/B12413842.png)
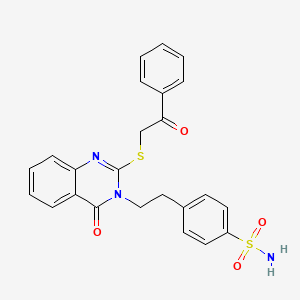
![3-((2-Morpholinoethyl)amino)-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B12413859.png)
